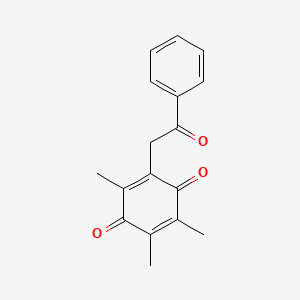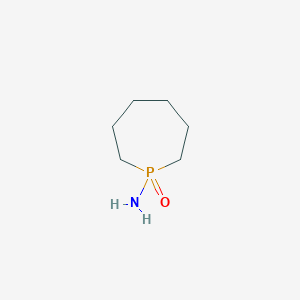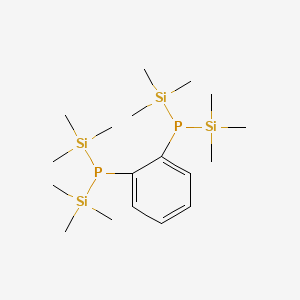![molecular formula C13H15N3O B14393532 N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide CAS No. 89912-17-4](/img/structure/B14393532.png)
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide typically involves the formation of the imidazole ring followed by the introduction of the benzyl group and the formamide moiety. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde. The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Nickel-catalyzed cyclization reactions have been reported to be effective for the synthesis of substituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Benzyl halides and other alkylating agents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . For example, it can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylimidazole: Similar structure but lacks the formamide group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
N-[2-(1-Benzyl-5-methyl-1H-imidazol-2-yl)ethyl]-2-phenoxyacetamide: Features a phenoxyacetamide group instead of formamide.
Uniqueness
N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide is unique due to the presence of both the benzyl and formamide groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89912-17-4 |
|---|---|
Molekularformel |
C13H15N3O |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-[2-(3-benzylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C13H15N3O/c17-11-14-7-6-13-8-15-10-16(13)9-12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2,(H,14,17) |
InChI-Schlüssel |
LKMWOMWFOSAGDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
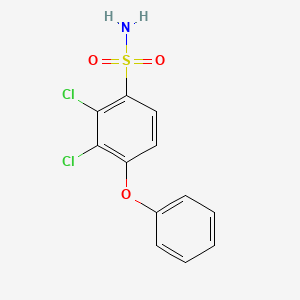
![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)
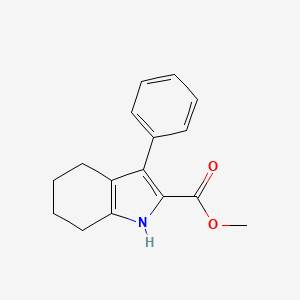

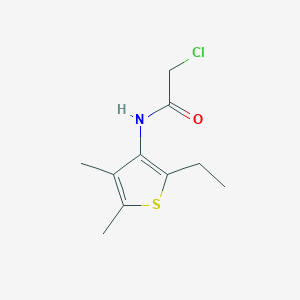
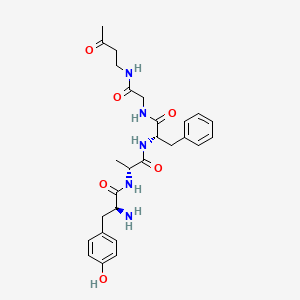
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)

![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
